molecular formula C17H12FNOS2 B2467461 (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 309936-74-1

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2467461
CAS RN: 309936-74-1
M. Wt: 329.41
InChI Key: RALKUQLRJIOYAJ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12FNOS2 and its molecular weight is 329.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hetero-Diels–Alder Reactions

The compound, as a part of the 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-one family, has been involved in Hetero-Diels–Alder reactions, yielding compounds with potential applications in various chemical syntheses. For instance, reactions of similar thiazolidin-2-ones with diimines have led to the formation of compounds like dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates (Velikorodov, Shustova, & Kovalev, 2017).

Antitumor Agents Design

Compounds containing the 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-one moiety have been utilized in the design of antitumor agents. These derivatives have shown potential as lead compounds in cancer treatment, compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

Synthesis of Antimicrobial Agents

Derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one have been synthesized for their antimicrobial properties. These compounds showed moderate in vitro activities against various microorganisms, indicating their potential in antimicrobial therapies (Patil et al., 2011).

Antitumor Screening

Similar derivatives have been evaluated for antitumor activity, with some showing moderate activity against malignant tumor cells. Particularly, certain cancer cell lines like renal cancer cells have been found most sensitive to these compounds, underscoring their potential in cancer therapy (Horishny, Chaban, & Matiychuk, 2020).

Green Chemistry Synthesis

Research has also focused on green chemistry approaches to synthesize derivatives of thiazolidin-4-one. The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, for example, adheres to green chemistry principles, with nearly quantitative yields (Horishny & Matiychuk, 2020).

properties

IUPAC Name

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNOS2/c18-14-8-4-7-13(9-14)10-15-16(20)19(17(21)22-15)11-12-5-2-1-3-6-12/h1-10H,11H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALKUQLRJIOYAJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.